molecular formula C15H13N3S B12630111 3-(6-Methyl-2-benzimidazolyl)thiobenzamide

3-(6-Methyl-2-benzimidazolyl)thiobenzamide

Cat. No.: B12630111
M. Wt: 267.4 g/mol
InChI Key: JBMLMBCUWGGNJY-UHFFFAOYSA-N
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Description

3-(6-Methyl-2-benzimidazolyl)thiobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science. The presence of the benzimidazole ring in the structure of this compound imparts unique chemical and biological properties to the compound .

Preparation Methods

The synthesis of 3-(6-Methyl-2-benzimidazolyl)thiobenzamide typically involves the reaction of 6-methyl-2-benzimidazole with thiobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3-(6-Methyl-2-benzimidazolyl)thiobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(6-Methyl-2-benzimidazolyl)thiobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-2-benzimidazolyl)thiobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

3-(6-Methyl-2-benzimidazolyl)thiobenzamide can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)benzenecarbothioamide

InChI

InChI=1S/C15H13N3S/c1-9-5-6-12-13(7-9)18-15(17-12)11-4-2-3-10(8-11)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,18)

InChI Key

JBMLMBCUWGGNJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)C(=S)N

Origin of Product

United States

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